![molecular formula C22H25N3O3 B4718191 (4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4718191.png)
(4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
描述
(4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyl group and an oxazoline ring substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Oxazoline Ring: The oxazoline ring is synthesized by reacting 4-methoxybenzaldehyde with an amino alcohol under acidic conditions.
Coupling Reaction: The final step involves coupling the benzylpiperazine and the oxazoline intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or methoxyphenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products
Oxidation: Formation of benzylpiperazine oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzylpiperazine derivatives.
科学研究应用
Chemistry
In chemistry, (4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the structure and function of proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and thereby affecting biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
(4-Benzylpiperazin-1-yl)[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: Similar structure with a hydroxy group instead of a methoxy group.
(4-Benzylpiperazin-1-yl)[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: Similar structure with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (4-Benzylpiperazin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-9-7-18(8-10-19)20-15-21(28-23-20)22(26)25-13-11-24(12-14-25)16-17-5-3-2-4-6-17/h2-10,21H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHMIXHJBBABEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




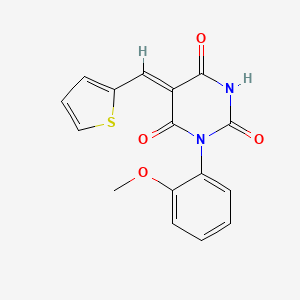
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4718120.png)
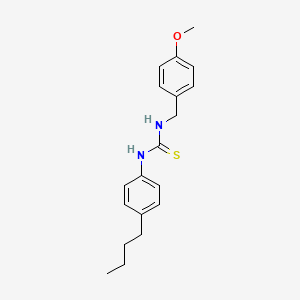
![2-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynylsulfanyl]pyrimidine](/img/structure/B4718125.png)
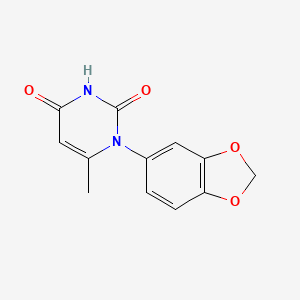
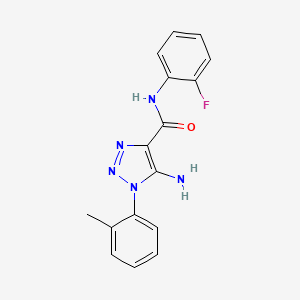
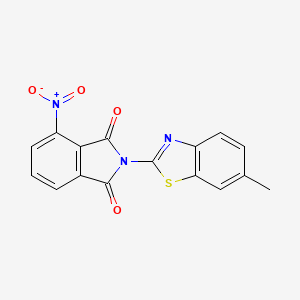
![3-CYCLOHEXYL-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4718155.png)
![(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4718160.png)
![3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4718166.png)
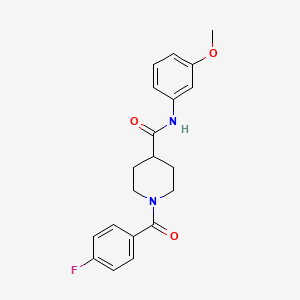
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4718189.png)
